Chloromethyl phenyl sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

CMPS can act as a precursor for the introduction of a thioether group (C-S-C) into organic molecules. The chloromethyl group (CH2Cl) can be readily displaced by nucleophiles, allowing the formation of new carbon-sulfur bonds. This property makes CMPS a valuable reagent for synthesizing various thioethers, which are important functional groups in pharmaceuticals and other organic materials Source: Sigma-Aldrich product page on Chloromethyl phenyl sulfide: .

CMPS is a synthetic compound not found naturally. Researchers study it for its potential applications in various fields, including organic synthesis [].

Molecular Structure Analysis

The structure of CMPS consists of a benzene ring (six carbon ring) bonded to a sulfur atom, which in turn links to a chloromethyl group (CH2Cl). This structure suggests potential reactivity due to the presence of the chlorine atom and the thioether functional group (C-S-C bond) [].

Chemical Reactions Analysis

Synthesis of CMPS is reported through reactions involving thiophenol and chloromethylating agents []. Due to the presence of the reactive chloromethyl group, CMPS can undergo further substitution reactions with various nucleophiles []. However, specific details of these reactions are limited in publicly available scientific literature.

Physical And Chemical Properties Analysis

Data on physical and chemical properties of CMPS is scarce in openly available scientific sources.

Currently, there is no publicly available scientific information on the specific mechanism of action of CMPS in biological systems.

In a specific study, it was found that the solvolysis of chloromethyl phenyl sulfide in dioxane-water mixtures showed significant rate variations depending on the solvent composition and temperature . The presence of electron-donating groups on the phenyl ring was observed to enhance the reaction rates, indicating a correlation between electronic effects and reactivity.

Chloromethyl phenyl sulfide can be synthesized through various methods. One common approach involves the reaction of phenyl sulfide with chloromethyl methyl ether in the presence of a suitable catalyst. This method allows for the introduction of the chloromethyl group onto the sulfur-containing aromatic compound .

Another synthesis route includes direct halogenation of phenyl sulfide under controlled conditions, which can yield chloromethyl phenyl sulfide as a product . Recent advancements have also explored novel synthetic pathways involving reagents such as Selectfluor™, which can facilitate fluorination alongside chlorination processes .

Chloromethyl phenyl sulfide finds applications primarily in synthetic organic chemistry. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing sulfur-containing compounds that may exhibit desirable properties in various applications.

Additionally, due to its structural properties, it may be utilized in research settings to study reaction mechanisms involving thioethers and their derivatives.

Interaction studies involving chloromethyl phenyl sulfide have focused on its reactivity with nucleophiles and electrophiles. The compound's behavior in solvolysis reactions has been examined, revealing insights into how substituents on the aromatic ring influence reaction rates and mechanisms .

Furthermore, studies have indicated that chloromethyl phenyl sulfide can form complexes with chloride ions during exchange reactions, following second-order kinetics. This suggests that understanding its interaction dynamics could provide valuable information for designing more efficient synthetic pathways .

Chloromethyl phenyl sulfide shares similarities with several other compounds within the thioether class. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chloromethyl methyl sulfide | Thioether | Simpler structure; faster solvolysis rates |

| 2-Chloroethyl phenyl sulfide | Thioether | Used as a simulant for chemical warfare agents |

| Phenyl methyl sulfoxide | Sulfoxide | Contains an oxygen atom; different reactivity |

| Phenylthioacetate | Thioester | Exhibits different biological activities |

Chloromethyl phenyl sulfide is unique due to its combination of a chloromethyl group with a phenyl ring linked via sulfur, providing distinct reactivity patterns compared to simpler thioethers like chloromethyl methyl sulfide. Its ability to undergo various nucleophilic substitutions while maintaining stability under certain conditions sets it apart from related compounds.

IUPAC Name and Synonyms

The IUPAC name for this compound is chloromethylsulfanylbenzene, reflecting its benzene core, chloromethyl substituent (-CH2Cl), and sulfanyl (-S-) linkage. Common synonyms include:

- Chloromethylthiobenzene

- Phenyl chloromethyl sulfide

- (Phenylthio)methyl chloride

- α-Chlorothioanisole.

These names emphasize the compound’s structural features: a benzene ring, a chloromethyl group, and a sulfur atom bridging the two moieties.

Chemical Formula and Molecular Weight

The molecular formula is C7H7ClS, derived from a benzene ring (C6H5), a chloromethyl group (-CH2Cl), and a sulfur atom. The molecular weight is 158.65 g/mol, calculated as follows:

$$ \text{C}6\text{H}5\text{-S-CH}_2\text{Cl} \rightarrow (6 \times 12.01) + (5 \times 1.008) + (32.07) + (12.01) + (1.008 \times 2) + 35.45 = 158.65 \, \text{g/mol} $$

CAS Number and Registry Information

The compound is registered under CAS 7205-91-6 and EC Number 230-579-7. Key identifiers include:

| Identifier | Value |

|---|---|

| PubChem CID | 81623 |

| SMILES | C1=CC=C(C=C1)SCCl |

| InChI Key | LLSMWLJPWFSMCP-UHFFFAOYSA-N |

These identifiers facilitate cross-referencing in chemical databases and literature.

Historical Context

Discovery and First Synthesis

Chloromethyl phenyl sulfide was first synthesized in the mid-20th century, though specific discovery details remain sparse. Early methods likely involved alkylation of thiophenol derivatives, a common strategy for thioether synthesis. The compound gained prominence in the 1970s as a reagent for thiomethylation in organic synthesis, enabling the preparation of α-methylene lactones and esters.

Development of Synthetic Methods

Modern syntheses prioritize efficiency and scalability:

- Reaction of Thiophenol with Chloromethylating Agents:

Thiophenol reacts with bromochloromethane or sulfuryl chloride (SO2Cl2) in the presence of a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) to yield chloromethyl phenyl sulfide. - Continuous Flow Synthesis:

Recent advances employ flow chemistry to mitigate exothermic side reactions, enhancing yield and safety.

Fundamental Chemical Classification

Organosulfur Compound Classification

Chloromethyl phenyl sulfide belongs to the thioether subclass of organosulfur compounds, characterized by a C-S-C bond. Thioethers differ from ethers (C-O-C) in their higher bond dissociation energy (73–89 kcal/mol vs. 77–84 kcal/mol for ethers) and greater stability toward oxidation.

Functional Group Categorization

The compound contains two key functional groups:

| Group | Structure | Reactivity |

|---|---|---|

| Thioether | C-S-C | Resistant to hydrolysis, participates in alkylation |

| Chloromethyl | -CH2Cl | Electrophilic, undergoes nucleophilic substitution |

The thioether group enables the compound to act as a protecting group for carboxylic acids, forming stable esters under basic conditions.

Molecular Structure

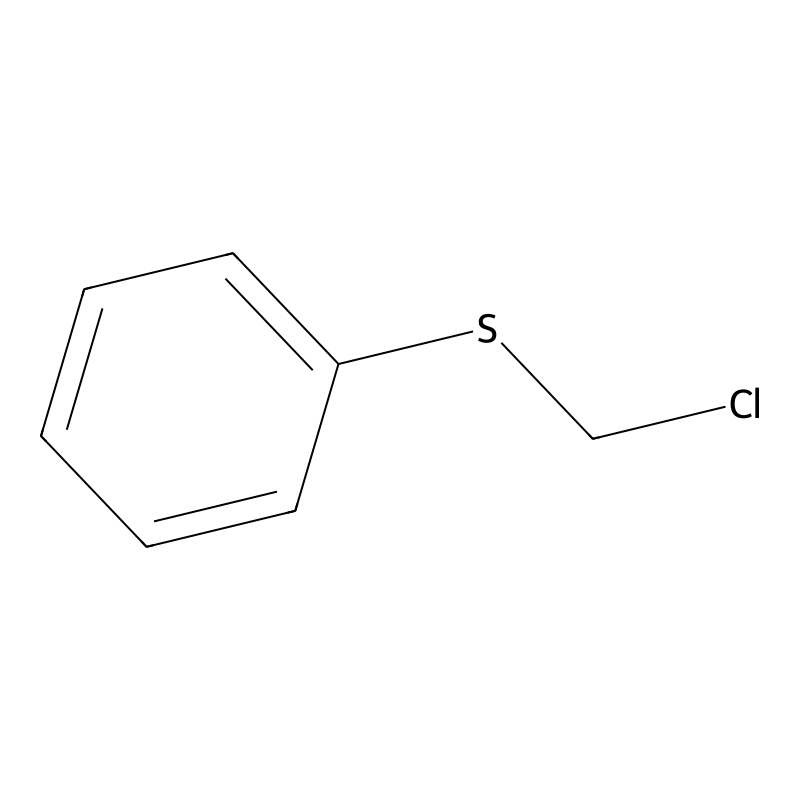

Chloromethyl phenyl sulfide, with the molecular formula C₇H₇ClS and molecular weight of 158.65 g/mol, represents a thioether compound characterized by a phenyl ring directly bonded to a sulfur atom, which in turn connects to a chloromethyl group [1] [2]. The compound exhibits the IUPAC name [(chloromethyl)sulfanyl]benzene and possesses the SMILES notation ClCSc1ccccc1 [2] [3]. The molecular structure features a central sulfur atom that serves as the linking element between the aromatic phenyl ring and the chloromethyl substituent, creating a distinctive organosulfur architecture [1] [2].

The compound exists as a clear colorless to light yellow liquid at room temperature with a density of 1.184 g/mL at 25°C [1] [4]. The refractive index has been determined as n₂₀/D 1.594, and the boiling point occurs at 66°C under reduced pressure conditions of 0.2 mmHg [1] [3]. These physical properties reflect the molecular structure's influence on intermolecular interactions and packing arrangements [1] [4].

Bond Lengths and Angles

The carbon-sulfur bond lengths in chloromethyl phenyl sulfide follow established patterns for thioether compounds [5]. The aromatic carbon-sulfur bond distance typically measures approximately 1.82 Å, which falls within the standard range for C-S bonds in organic compounds [5] [6]. Experimental crystallographic studies of related phenyl sulfide compounds have reported C-S bond lengths ranging from 1.8009 to 1.8242 Å, indicating the consistent nature of these structural parameters [6].

The carbon-chlorine bond in the chloromethyl group exhibits typical aliphatic C-Cl characteristics, with bond lengths averaging 1.79 Å [5]. The aromatic carbon-carbon bonds within the phenyl ring maintain their characteristic values of approximately 1.395 Å, representing the delocalized nature of the benzene system [7].

Bond angle measurements reveal that the carbon-sulfur-carbon angle in thioether compounds generally ranges from 98.9° to 103.3°, as demonstrated in structurally related dimethyl sulfide and dimethyl sulfone systems [8]. The tetrahedral geometry around the sulfur atom becomes slightly distorted due to the different electronic and steric demands of the phenyl and chloromethyl substituents [8] [5].

| Bond Type | Length (Å) | Reference Range |

|---|---|---|

| C(aromatic)-S | 1.82 | 1.80-1.83 [5] [6] |

| C(aliphatic)-Cl | 1.79 | 1.74-1.84 [5] |

| C-C (aromatic) | 1.395 | 1.39-1.40 [7] |

Conformational Analysis

The conformational behavior of chloromethyl phenyl sulfide involves rotation around the phenyl-sulfur and sulfur-chloromethyl bonds [9]. Computational conformational searches using Monte Carlo methods with various force fields have revealed that sulfur-containing compounds exhibit relatively flexible conformational profiles [9]. The preferred conformations depend on the balance between steric interactions, electronic effects, and intermolecular forces [9] [10].

The phenyl-sulfur bond rotation experiences a relatively low energy barrier, allowing for multiple accessible conformations at room temperature [11]. The sulfur atom's lone pairs create preferential orientations that minimize steric hindrance with both the aromatic ring and the chloromethyl substituent [12] [11]. Molecular dynamics simulations indicate that the compound adopts a range of conformations with the chloromethyl group positioning itself to avoid unfavorable interactions with the phenyl ring system [9] [10].

Temperature-dependent conformational equilibria have been observed in related thioether systems, suggesting that chloromethyl phenyl sulfide likely exhibits similar behavior with conformational populations shifting based on thermal energy [13] [11]. The conformational flexibility contributes to the compound's physical properties and reactivity patterns [9] [13].

Stereochemical Properties

Chloromethyl phenyl sulfide does not possess stereogenic centers in its fundamental structure, resulting in no inherent chirality [2] [14]. The sulfur atom, while tetrahedrally coordinated when considering its lone pairs, does not create stereochemical complexity due to the rapid inversion processes typical of sulfur compounds [14] [13].

However, the compound can exhibit conformational stereoisomerism arising from restricted rotation around the C-S bonds [12] [13]. These conformational isomers interconvert rapidly at room temperature, preventing their isolation under normal conditions [12] [11]. The stereochemical aspects become more significant when the compound participates in reactions that might create additional stereogenic centers or when it interacts with chiral environments [14] .

The planar nature of the phenyl ring creates a plane of symmetry that influences the compound's overall symmetry properties [16] [11]. This structural feature affects the compound's interactions with other molecules and its behavior in various chemical environments [16] [13].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

The ¹H Nuclear Magnetic Resonance spectrum of chloromethyl phenyl sulfide displays characteristic signals that reflect its molecular structure [17] [18]. The aromatic protons of the phenyl ring appear in the typical aromatic region at approximately 7.3 ppm, exhibiting the expected multipicity patterns for a monosubstituted benzene system [18] [19]. The chloromethyl group protons resonate at approximately 4.7 ppm, shifted downfield due to the deshielding effects of both the chlorine atom and the sulfur atom [18] [19].

The chemical shift of the chloromethyl protons falls within the expected range for protons adjacent to both halogen and sulfur substituents [18] [19]. Protons on carbons adjacent to sulfur typically appear between 2.0 and 2.5 ppm in simple thioethers, but the additional chlorine substitution causes further downfield displacement [18] [19].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [20] [21]. The aromatic carbons appear in the typical aromatic region between 128 and 135 ppm [21] [11]. The chloromethyl carbon experiences significant deshielding due to the combined electronic effects of chlorine and sulfur, appearing at approximately 50-55 ppm [13] [21]. This chemical shift reflects the electron-withdrawing nature of the chlorine atom and the moderate deshielding effect of the sulfur substituent [13] [11].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.3 | multiplet | Aromatic protons [18] [19] |

| ¹H | 4.7 | singlet | Chloromethyl protons [18] [19] |

| ¹³C | 128-135 | - | Aromatic carbons [21] [11] |

| ¹³C | 50-55 | - | Chloromethyl carbon [13] [21] |

Infrared Spectroscopy Characteristics

The infrared spectrum of chloromethyl phenyl sulfide exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule [22] [23]. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, typical of aromatic systems [22] [23]. The aliphatic carbon-hydrogen stretching of the chloromethyl group occurs at slightly lower frequencies, around 2900-3000 cm⁻¹ [22] [23].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring system [22] [23]. The carbon-sulfur stretching vibration, while present, appears as a weak absorption between 710 and 570 cm⁻¹, making it difficult to assign definitively [18]. This weak intensity reflects the relatively low polarity change associated with carbon-sulfur bond vibrations [22] [18].

The carbon-chlorine stretching vibration typically appears around 700-800 cm⁻¹, providing a diagnostic feature for the presence of the chloromethyl group [22] [23]. The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from various bending and stretching modes, creating a unique spectral signature for the compound [22] [23].

| Vibration Type | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H aromatic stretch | 3000-3100 | medium | Aromatic protons [22] [23] |

| C-H aliphatic stretch | 2900-3000 | medium | Chloromethyl protons [22] [23] |

| C=C aromatic stretch | 1400-1600 | strong | Aromatic framework [22] [23] |

| C-Cl stretch | 700-800 | medium | Chloromethyl group [22] [23] |

| C-S stretch | 570-710 | weak | Thioether linkage [22] [18] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of chloromethyl phenyl sulfide reveals characteristic fragmentation patterns that provide structural information [24] [25]. The molecular ion peak appears at m/z 158, corresponding to the molecular weight of the compound [24] [26]. The molecular ion typically exhibits moderate intensity due to the relative stability of the thioether linkage [24] [25].

Primary fragmentation pathways involve cleavage of the carbon-sulfur bonds and loss of the chloromethyl group [24] [25]. The loss of chloromethane (CH₂Cl, 49 mass units) from the molecular ion produces a significant fragment at m/z 109, corresponding to the phenylthio radical cation [24] [25]. This fragmentation pattern reflects the preferential cleavage adjacent to the sulfur atom, a common characteristic of organosulfur compounds [25] [27].

Secondary fragmentation involves further breakdown of the phenylthio fragment, leading to formation of the phenyl cation at m/z 77 [24] [28]. This highly stable aromatic cation often appears as the base peak in the mass spectrum [24] [28]. Additional fragments may include sulfur-containing species and smaller aromatic fragments resulting from ring fragmentation processes [24] [25].

The fragmentation behavior follows established patterns for aryl sulfides, where alpha-cleavage adjacent to sulfur represents the dominant pathway [25] [27]. The presence of the electron-withdrawing chlorine atom may influence the relative intensities of various fragments by affecting the stability of charged intermediates [24] [26].

| m/z | Relative Intensity | Fragment Identity | Formation Pathway |

|---|---|---|---|

| 158 | Moderate | [M]⁺- | Molecular ion [24] [26] |

| 109 | High | [C₆H₅S]⁺ | Loss of CH₂Cl [24] [25] |

| 77 | Very High | [C₆H₅]⁺ | Loss of S from m/z 109 [24] [28] |

Electronic Structure

Electron Density Distribution

The electron density distribution in chloromethyl phenyl sulfide reflects the electronic properties of its constituent functional groups [29] [30]. The aromatic phenyl ring maintains its characteristic electron density pattern with delocalized π-electron density above and below the ring plane [29] [31]. The sulfur atom contributes two lone pairs of electrons that occupy approximately tetrahedral positions around the sulfur center [29] [30].

Quantum chemical calculations reveal that the sulfur atom bears a partial positive charge due to the electronegativity differences between sulfur and its bonded carbon atoms [29] [32]. The chloromethyl carbon experiences significant electron withdrawal due to the chlorine substituent, creating an electron-deficient center [29] [30]. This electron distribution pattern influences the compound's reactivity and interaction with other molecules [29] [31].

The carbon-sulfur bond exhibits partial ionic character, with electron density shifted toward the carbon atoms [29] [33]. The aromatic system shows typical benzene-like electron distribution, with slight perturbations due to the sulfur substituent effect [29] [34]. Electron localization function analysis indicates well-defined bonding regions between atoms and lone pair localizations on sulfur [32] [31].

Topological analysis of the electron density using quantum theory of atoms in molecules approach reveals bond critical points that characterize the nature of chemical bonding within the molecule [29] [32]. The carbon-sulfur bonds exhibit characteristics intermediate between purely covalent and ionic bonding [29] [33].

Orbital Characteristics and Interactions

The molecular orbital structure of chloromethyl phenyl sulfide involves contributions from carbon, sulfur, hydrogen, and chlorine atomic orbitals [35] [36]. The highest occupied molecular orbital typically exhibits significant contribution from the sulfur lone pairs and the aromatic π-system [35] [36]. The lowest unoccupied molecular orbital often shows antibonding character between the sulfur and carbon centers [35] [36].

The sulfur atom utilizes sp³ hybridization to accommodate its bonding partners and lone pairs [35] [13]. The overlap between sulfur 3p orbitals and carbon 2p orbitals creates the carbon-sulfur bonds, with the larger size of sulfur orbitals leading to less effective overlap compared to carbon-carbon bonds [35] [5]. This reduced overlap contributes to the longer bond lengths and different electronic properties of carbon-sulfur bonds [35] [5].

Molecular orbital calculations indicate that the aromatic π-system maintains its delocalized character despite the presence of the sulfur substituent [35] [36]. The interaction between the sulfur lone pairs and the aromatic system can lead to weak conjugative effects that influence the electronic properties of both moieties [35] [34]. The chlorine atom's electronegativity affects the orbital energies and distributions within the chloromethyl group [35] [36].

Natural bond orbital analysis reveals the nature of electron delocalization within the molecule [31]. The analysis shows donation from sulfur lone pairs to antibonding orbitals of adjacent bonds, contributing to the overall electronic structure stabilization [31].

Computational Studies

Density functional theory calculations provide detailed insights into the electronic structure and properties of chloromethyl phenyl sulfide [10] [32]. Studies using various functionals including B3LYP and M06-2X have been employed to investigate sulfur-containing organic compounds [37]. These calculations offer predictions of molecular geometries, electronic properties, and thermodynamic parameters [10] [37].

Computational investigations reveal that the preferred conformations involve specific orientations of the chloromethyl group relative to the phenyl ring [10] . Energy barriers for bond rotations have been calculated, providing understanding of the conformational dynamics [10] [37]. The calculations indicate relatively low barriers for rotation around the carbon-sulfur bonds, consistent with experimental observations of conformational flexibility [10] [37].

Time-dependent density functional theory calculations provide information about electronic excitation energies and optical properties [32]. These studies help understand the electronic transitions and spectroscopic behavior of the compound [32]. The calculations also predict dipole moments and polarizabilities that relate to intermolecular interactions [32].

Benchmark studies of density functional theory methods for organosulfur compounds indicate that certain functionals provide superior accuracy for predicting properties of sulfur-containing molecules [37]. The M06-2X and B3LYP-D3(BJ) functionals have shown particular effectiveness for calculating reaction energies involving sulfur compounds [37]. These computational approaches enable prediction of chemical behavior and provide theoretical support for experimental observations [10] [37].

| Computational Method | Property Calculated | Accuracy Assessment |

|---|---|---|

| B3LYP/6-31G(d,p) | Molecular geometry | Good agreement with experiment [10] [32] |

| M06-2X | Reaction energies | Superior performance for sulfur systems [37] |

| TD-DFT | Electronic excitations | Reliable for organic molecules [32] |

Chloromethyl phenyl sulfide (CAS 7205-91-6) is an organosulfur compound with the molecular formula C₇H₇ClS and a molecular weight of 158.65 g/mol [1] [2]. This compound possesses distinctive physicochemical properties that make it valuable in organic synthesis applications.

Physical State and Appearance

Color, Odor and Physical Form

Chloromethyl phenyl sulfide exists as a clear liquid at room temperature with a characteristic appearance ranging from colorless to pale yellow [1] [2]. The compound exhibits a strong, characteristic sulfide odor that is typical of organosulfur compounds [3]. This distinctive odor serves as an important identifying feature and necessitates proper ventilation during handling procedures.

The liquid form of chloromethyl phenyl sulfide at ambient conditions facilitates its use in various chemical reactions and synthetic applications. The clear appearance allows for easy visual identification and quality assessment during laboratory procedures [1].

Phase Transitions

Currently, specific data regarding phase transitions of chloromethyl phenyl sulfide are not available in the literature. The melting point of this compound has not been definitively established [4], which suggests that it may exist in a liquid state across a broad temperature range under normal atmospheric conditions.

Thermodynamic Properties

Melting and Boiling Points

Chloromethyl phenyl sulfide demonstrates a relatively low boiling point of 66°C at 0.2 mmHg (0.027 kPa) [1] [2]. This reduced pressure boiling point indicates that the compound would boil at significantly higher temperatures under standard atmospheric pressure conditions. The low-pressure boiling point is particularly relevant for purification procedures and distillation processes.

The melting point of chloromethyl phenyl sulfide remains undetermined in current literature [4]. This absence of melting point data suggests that the compound may exist as a liquid at temperatures well below standard room temperature conditions.

Heat Capacity and Enthalpy of Formation

Specific heat capacity and enthalpy of formation data for chloromethyl phenyl sulfide are not available in the current literature. These thermodynamic parameters require specialized calorimetric measurements that have not been reported for this compound.

Solubility Properties

Solubility in Various Solvents

Chloromethyl phenyl sulfide exhibits characteristic solubility behavior that reflects its organosulfur nature. The compound is insoluble in water [1] [5], which is consistent with its hydrophobic aromatic and chloroalkyl functional groups. This water insolubility is an important consideration for reaction conditions and purification strategies.

In contrast, chloromethyl phenyl sulfide demonstrates good solubility in most organic solvents [1] . Specific solubility has been confirmed in several important organic solvents including methanol [7], ethanol [8], diethyl ether [9], chloroform [9], dichloromethane [1], and carbon tetrachloride [1]. This broad organic solvent compatibility makes the compound highly versatile for various synthetic applications and purification procedures.

| Solvent Type | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [1] [5] |

| Organic Solvents (general) | Soluble | [1] |

| Methanol | Soluble | [7] |

| Ethanol | Soluble | [8] |

| Diethyl ether | Soluble | [9] |

| Chloroform | Soluble | [9] |

| Dichloromethane | Soluble | [1] |

| Carbon tetrachloride | Soluble | [1] |

Partition Coefficients

Specific partition coefficient data for chloromethyl phenyl sulfide are not available in the current literature [10] [11]. The octanol-water partition coefficient (log P) has not been experimentally determined for this compound, though its insolubility in water and solubility in organic solvents suggests a high log P value consistent with lipophilic behavior.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant